2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
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Overview
Description
2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is a chemical compound with the molecular formula C11H13F3N2O·HCl. It is known for its unique structure, which includes a trifluoroethyl group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride typically involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. This crude product can be salted with acid to get the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Lacks the benzyl group, making it less versatile in certain reactions.
N-Benzylacetamide: Does not contain the trifluoroethyl group, affecting its reactivity and applications
Uniqueness
2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is unique due to the presence of both the benzyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-16(10(17)6-15)7-9-4-2-1-3-5-9;/h1-5H,6-8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFARPHOMCZPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(F)(F)F)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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